1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a tetrahydroisoquinoline core structure with two methyl groups attached at the 1 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction typically requires heating and the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of isoquinoline derivatives may be employed to produce the desired compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitrones and other oxidized derivatives.
Reduction: Decahydroisoquinoline and related compounds.
Substitution: Functionalized tetrahydroisoquinoline derivatives with diverse substituents.
Scientific Research Applications
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective properties . These mechanisms make it a promising candidate for the treatment of neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group at the 1 position, known for its neuroprotective properties.
Salsolinol: A tetrahydroisoquinoline derivative with hydroxyl groups, studied for its neurotoxic and neuroprotective effects.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with methoxy groups at the 6 and 7 positions, used in medicinal chemistry.
Uniqueness
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its dual methyl substitution at the 1 and 6 positions differentiates it from other similar compounds and may influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7,9,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAMSMKABMLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-92-8 | |
Record name | 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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